4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Description
4-Methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide (CAS: 866152-15-0) is a benzenesulfonamide derivative featuring a fused benzoxazepin ring system. The benzoxazepin core, characterized by a seven-membered ring containing oxygen and nitrogen atoms, confers unique electronic and steric properties.
The compound’s sulfonamide group enhances hydrogen-bonding capacity, which may influence solubility and target binding. Substituents like the 4-methyl group on the benzene ring and the 2-methyl-6-oxo moiety on the benzoxazepin system further modulate its physicochemical and biological behavior.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-13-3-7-16(8-4-13)28(25,26)23-15-6-10-19-17(12-15)21(24)22-18-9-5-14(2)11-20(18)27-19/h3-12,23H,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLDAAULZXIITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)C)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of ortho-Substituted Benzaldehyde Derivatives
A widely adopted method involves the cyclization of 2-aminophenol derivatives with ketones or aldehydes. For example, VulcanChem’s protocol reacts 2-hydroxybenzaldehyde with 4-bromobut-1-ene in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 50°C for 12 hours. This yields a bicyclic intermediate, which undergoes oxidation to form the 6-oxo group critical for subsequent sulfonamide coupling.
Reaction Conditions
| Component | Quantity (Equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | 1.0 | DMF | 50°C | 12 h | 68% |
| 4-Bromobut-1-ene | 1.5 | ||||
| K₂CO₃ | 3.0 |
Iodolactonization-Mediated Ring Closure
An alternative route from ACS Omega employs iodolactonization of 2-O-tethered alkenyl benzaldehydes using copper iodide (CuI) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C. This method constructs the oxazepine ring via tandem oxidation and cyclization, achieving moderate yields (45–60%).
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) outperform tetrahydrofuran (THF) in cyclization steps due to improved solubility of intermediates. Catalytic CuI (10 mol%) enhances iodolactonization rates by 30% compared to uncatalyzed reactions.
Temperature-Dependent Yield Profiles
| Step | Optimal Temperature | Yield Increase |
|---|---|---|
| Benzoxazepine cyclization | 70°C | +22% vs. 50°C |
| Sulfonamide coupling | 0°C → 25°C | +15% |
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).
- TLC : Rₓ = 0.42 (silica gel, ethyl acetate/hexane = 1:3).
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant structural analog identified is 4-Methyl-N-(2,2,4,4-tetrachloro-5-methyl-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-ylmethyl)-benzenesulfonamide (CAS: M409, Molbank 2005). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural Implications
- Benzoxazepin vs. In contrast, the oxabicyclo system in M409 introduces steric bulk and conformational constraints, which may improve binding selectivity in hydrophobic environments.
- Chlorine Substitution: M409’s tetrachloro groups significantly increase its molecular weight and lipophilicity, likely reducing aqueous solubility compared to the target compound.
Ketone Positioning : The 6-oxo group in the target compound may stabilize the benzoxazepin ring through intramolecular hydrogen bonding, whereas the 3-oxo group in M409 could participate in intermolecular interactions during crystallization.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the coupling of substituted benzoxazepine cores with sulfonamide precursors. Key steps include:
- Nucleophilic substitution : Reacting activated benzene sulfonyl chlorides with amine-functionalized benzoxazepines under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol or acetonitrile) to isolate intermediates .
- Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (12-24 hrs at 0–25°C) .
- Analytical validation : TLC for reaction monitoring and NMR (¹H/¹³C) for purity assessment .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to solve crystal structures. High-resolution data (≤ 0.8 Å) is preferred for flexible benzoxazepine cores .
- Spectroscopy :
- ORTEP-3 : Graphical visualization of thermal ellipsoids to assess positional disorder in the sulfonamide group .
Q. What in vitro assays are typically employed to screen this compound for initial biological activity?
Methodological Answer:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HepG2 for liver cancer) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., ATPase inhibition at 10–100 µM concentrations) .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this hybrid scaffold?
Methodological Answer:
Q. What strategies resolve contradictions between crystallographic refinement and spectroscopic data?
Methodological Answer:
- Validation tools : Use PLATON/CHECKCIF to flag outliers (e.g., high R-factor discrepancies) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility missed in static crystal structures .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for poorly diffracting crystals .
Q. Which computational approaches predict target binding modes for the sulfonamide-oxazepine system?
Methodological Answer:
- Molecular docking : Parameterize the sulfonamide group with GAFF2 force fields in AMBER for accurate electrostatic interactions .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of predicted binding poses .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to model covalent interactions with catalytic residues .
Q. How should pharmacokinetic studies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Q. What advanced crystallization techniques improve diffraction quality for the benzoxazepine core?
Methodological Answer:
- High-pressure crystallization : Apply 0.5–1.0 GPa to reduce conformational disorder .
- Co-crystallization : Use carboxylate-based co-formers (e.g., succinic acid) to stabilize the oxazepine ring via hydrogen bonds .
- Cryocooling : Flash-cool crystals to 100 K with liquid N₂ to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
